molecular formula C30H26O2 B14521219 4,9-Bis(4-methoxyphenyl)-4,5,9,10-tetrahydropyrene CAS No. 62967-58-2

4,9-Bis(4-methoxyphenyl)-4,5,9,10-tetrahydropyrene

Cat. No.: B14521219
CAS No.: 62967-58-2
M. Wt: 418.5 g/mol
InChI Key: VAQGYBVFFLCDBI-UHFFFAOYSA-N
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Description

4,9-Bis(4-methoxyphenyl)-4,5,9,10-tetrahydropyrene is an organic compound with a unique structure that includes two methoxyphenyl groups attached to a tetrahydropyrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Bis(4-methoxyphenyl)-4,5,9,10-tetrahydropyrene typically involves the reaction of pyrene with methoxybenzene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where pyrene is reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,9-Bis(4-methoxyphenyl)-4,5,9,10-tetrahydropyrene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

4,9-Bis(4-methoxyphenyl)-4,5,9,10-tetrahydropyrene has several scientific research applications:

Mechanism of Action

The mechanism by which 4,9-Bis(4-methoxyphenyl)-4,5,9,10-tetrahydropyrene exerts its effects is primarily related to its electronic structure. The presence of methoxy groups and the tetrahydropyrene core allows for efficient electron delocalization, which can enhance its performance in electronic applications. The compound can interact with various molecular targets, such as electron-accepting or electron-donating materials, through π-π interactions and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,9-Bis(4-methoxyphenyl)-4,5,9,10-tetrahydropyrene is unique due to its specific combination of methoxy groups and tetrahydropyrene core, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring precise electronic properties, such as in organic electronics and materials science.

Properties

CAS No.

62967-58-2

Molecular Formula

C30H26O2

Molecular Weight

418.5 g/mol

IUPAC Name

4,9-bis(4-methoxyphenyl)-4,5,9,10-tetrahydropyrene

InChI

InChI=1S/C30H26O2/c1-31-23-13-9-19(10-14-23)27-17-21-5-4-8-26-28(20-11-15-24(32-2)16-12-20)18-22-6-3-7-25(27)29(22)30(21)26/h3-16,27-28H,17-18H2,1-2H3

InChI Key

VAQGYBVFFLCDBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C4C(=CC=C3)C(CC5=C4C2=CC=C5)C6=CC=C(C=C6)OC

Origin of Product

United States

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